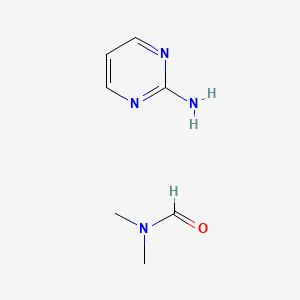

N,N-dimethylformamide;pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences and Synthetic Strategies

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. gsconlinepress.comresearchgate.net As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA. sjomr.org.in This biological ubiquity has inspired chemists to utilize the pyrimidine scaffold in the design of a vast array of therapeutic agents. mdpi.com Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netsjomr.org.innih.gov

The synthesis of pyrimidine derivatives is a mature yet continually evolving field. growingscience.com Classical methods often involve the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment, such as urea (B33335) or guanidine (B92328). researchgate.net Modern strategies have expanded to include multi-component reactions, transition-metal-catalyzed cross-couplings, and eco-friendly approaches under solvent-free or ultrasonic irradiation conditions to improve efficiency and yield. nih.govnih.gov The versatility of these synthetic routes allows for the creation of complex, highly functionalized pyrimidine molecules tailored for specific biological targets. nih.gov

Diverse Roles of N,N-Dimethylformamide in Organic Synthesis Beyond Conventional Solvent Applications

N,N-Dimethylformamide (DMF) is widely recognized as a "universal solvent" due to its high dielectric constant, aprotic nature, and broad solvency for both organic and inorganic compounds. guidechem.com However, its utility in organic synthesis extends far beyond its role as an inert medium. nbinno.com DMF actively participates in numerous chemical transformations, serving as a versatile reagent, catalyst, and stabilizer. nih.govnih.gov

One of its most prominent roles is as a source of a formyl group in the Vilsmeier-Haack reaction, a critical method for synthesizing aldehydes. guidechem.comwikipedia.org It can also serve as a source for dimethylamine, cyanide, and carbon monoxide in various catalyzed reactions. guidechem.comnih.gov Furthermore, DMF can act as a catalyst, for instance, in the synthesis of acyl halides from carboxylic acids. nih.govnbinno.com In nanotechnology, DMF has been employed as a reducing agent and stabilizer for the preparation of metal nanoparticles, showcasing its multifaceted chemical reactivity. nih.gov This ability to function in multiple capacities makes DMF an indispensable tool in the synthetic chemist's arsenal (B13267). nbinno.com

Table 1: Physicochemical Properties of N,N-Dimethylformamide and Pyrimidin-2-amine An interactive data table summarizing key properties of the individual compounds.

| Property | N,N-Dimethylformamide | Pyrimidin-2-amine |

| Formula | C₃H₇NO | C₄H₅N₃ |

| Molecular Weight | 73.09 g/mol nih.gov | 95.10 g/mol nih.gov |

| Appearance | Colorless liquid chemicalbook.com | White or off-white crystalline solid nih.govsolubilityofthings.com |

| Boiling Point | 153 °C chemicalbook.com | 212 °C |

| Melting Point | -61 °C | 63 °C |

| Density | 0.949 g/cm³ (at 20°C) | 1.129 g/cm³ |

| Solubility in Water | Miscible chemicalbook.com | Moderately soluble solubilityofthings.com |

| Vapor Pressure | 3.8 hPa (at 20°C) wikipedia.org | 0.24 mmHg |

| pKa | -0.44 (Predicted) | 3.54 |

Note: Data sourced from various chemical databases and publications. wikipedia.orgnih.govnih.govchemicalbook.comsolubilityofthings.com

Rationale for Investigating N,N-Dimethylformamide-Pyrimidin-2-amine Systems and Their Interactions

The investigation of binary systems, particularly those involving a versatile solvent and a biologically significant solute, is fundamental to understanding solution chemistry. The N,N-dimethylformamide-pyrimidin-2-amine system presents a compelling case for study due to the distinct nature of its components. DMF is a highly polar (dipole moment ≈ 3.7 D), aprotic, and protophilic compound, capable of strong dipole-dipole interactions. acs.orgarxiv.org Pyrimidin-2-amine, conversely, possesses both hydrogen bond donor (-NH₂) and acceptor (ring nitrogens) sites, making it susceptible to complex intermolecular forces.

Studying the interactions within this system can provide critical insights into:

Solvation Processes: Understanding how DMF molecules arrange around pyrimidin-2-amine is crucial for controlling reaction pathways, crystallization, and purification where DMF is used as a solvent. academie-sciences.fr

Intermolecular Forces: The interplay between the dipole-dipole forces of DMF and the hydrogen bonding capabilities of pyrimidin-2-amine can be elucidated. Thermodynamic studies on analogous DMF-amine mixtures have shown that interactions between unlike molecules and other structural effects significantly influence the properties of the solution. acs.orgarxiv.orguva.es

Reaction Mechanisms: In reactions where DMF is not merely a solvent but also a reactant (e.g., in formylation or amination), its interaction with the pyrimidine substrate is the first step in the mechanism.

By examining this system, researchers can build more accurate models for predicting chemical behavior in complex environments, which is essential for drug development and process chemistry. uva.es

Scope and Academic Focus of Research into N,N-Dimethylformamide-Pyrimidin-2-amine Intermolecular Phenomena

Academic research into the intermolecular phenomena of the N,N-dimethylformamide-pyrimidin-2-amine system would likely be multi-faceted, employing a combination of experimental and computational techniques. The primary focus would be on characterizing the nature and strength of the interactions between the two molecules in the liquid phase.

Key areas of investigation would include:

Thermodynamic Studies: Measurement of excess properties such as excess molar volume (Vₘᴱ) and excess molar enthalpy (Hₘᴱ) can quantify the deviation from ideal behavior and reveal the nature of molecular interactions. arxiv.org Studies on similar amide-amine systems have shown that positive Hₘᴱ values can indicate that the breaking of interactions between like molecules (e.g., amine-amine hydrogen bonds) is the predominant energetic effect. arxiv.org

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing intermolecular interactions. nih.gov Shifts in the vibrational frequencies of the N-H bond of pyrimidin-2-amine or the C=O bond of DMF upon mixing can provide direct evidence of hydrogen bonding or other strong associations.

Computational Modeling: Molecular dynamics (MD) simulations can offer a microscopic view of the solution structure, allowing for the analysis of radial distribution functions to identify the specific atoms involved in intermolecular bonding and to quantify the extent of hydrogen bonding. academie-sciences.fr

The overarching goal of such research is to develop a comprehensive model of the molecular-level interactions that govern the macroscopic properties of DMF-pyrimidin-2-amine solutions, thereby enabling better control over their application in synthesis and materials science.

Properties

CAS No. |

530136-32-4 |

|---|---|

Molecular Formula |

C7H12N4O |

Molecular Weight |

168.20 g/mol |

IUPAC Name |

N,N-dimethylformamide;pyrimidin-2-amine |

InChI |

InChI=1S/C4H5N3.C3H7NO/c5-4-6-2-1-3-7-4;1-4(2)3-5/h1-3H,(H2,5,6,7);3H,1-2H3 |

InChI Key |

GJNCYGUGTQIRGV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=O.C1=CN=C(N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies Employing N,n Dimethylformamide in the Construction of Pyrimidin 2 Amine Derivatives

N,N-Dimethylformamide as a Reaction Solvent in Pyrimidin-2-amine Synthesis

The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and even the course of a reaction. N,N-Dimethylformamide has emerged as a preferred solvent in many synthetic routes to pyrimidin-2-amine derivatives due to its distinct physicochemical properties.

Influence of N,N-Dimethylformamide Polarity and Aprotic Nature on Reaction Kinetics and Synthetic Yields

N,N-Dimethylformamide is a polar aprotic solvent with a high dielectric constant. This polarity is effective in dissolving a wide range of organic compounds and reagents, including polar intermediates that are often involved in heterocyclic ring formation. researchgate.net The aprotic nature of DMF means it does not participate in hydrogen bonding as a donor, which can be advantageous in reactions involving strong bases or nucleophiles, preventing their deactivation.

In the synthesis of pyrimidin-2-amine derivatives, the polar nature of DMF can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. For instance, in nucleophilic substitution reactions, a common step in pyrimidine (B1678525) synthesis, a polar solvent like DMF can facilitate the departure of leaving groups and enhance the reactivity of nucleophiles. While specific kinetic studies on pyrimidin-2-amine synthesis are not extensively detailed in publicly available literature, the general principles of solvent effects in organic reactions suggest that the properties of DMF are highly favorable for these transformations. The ability of DMF to maintain a homogeneous reaction mixture at elevated temperatures further contributes to improved reaction kinetics and higher synthetic yields.

Comparative Analysis of N,N-Dimethylformamide with Alternative Solvents in Pyrimidine Annulation Reactions

The selection of a solvent is often a result of empirical optimization. In the context of pyrimidine synthesis, several solvents can be employed, but DMF frequently demonstrates superior performance. A comparative study on the synthesis of benzopyrano-pyrimidine derivatives highlighted the effect of different solvents on reaction yield and time. While the best results in this particular study were obtained in ethanol (B145695), DMF was also shown to facilitate the reaction, albeit over a longer period. nih.gov

In a palladium-catalyzed C-2 arylation of 7-azaindoles, a reaction analogous to some steps in substituted pyrimidine synthesis, a comparison of DMF, dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) was conducted. researchgate.netmdpi.com In this specific case, DMSO emerged as the optimal solvent, affording the highest yield. researchgate.netmdpi.com However, this does not diminish the general utility of DMF, as the optimal solvent is highly dependent on the specific reaction mechanism, substrates, and catalyst system. For many pyrimidine annulation reactions, DMF provides a good balance of solubility, reaction rate enhancement, and ease of handling, making it a common choice in synthetic protocols.

Table 1: Effect of Different Solvents on the Yield of a Benzopyrano-pyrimidine Derivative Data sourced from a study on p-toluene sulphonic acid catalyzed synthesis. nih.gov

| Solvent | Time (h) | Yield (%) |

| Ethanol | 4 | 92 |

| Methanol | 8 | 85 |

| DMF | 8 | 82 |

| THF | 8 | 80 |

| Water | 12 | No reaction |

| CHCl₃ | 12 | 40 |

| CH₂Cl₂ | 12 | 45 |

| CH₃CN | 12 | 60 |

| CH₃NO₂ | 12 | 55 |

Microwave-Assisted Synthesis of Pyrimidin-2-amine Derivatives in N,N-Dimethylformamide

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. DMF is an excellent solvent for microwave chemistry due to its high boiling point and ability to efficiently absorb microwave irradiation. acs.orgnanobioletters.com This allows for rapid heating of the reaction mixture to temperatures that might be difficult to achieve with conventional heating, leading to significantly reduced reaction times.

Several studies have reported the successful synthesis of pyrimidin-2-amine derivatives and related scaffolds using microwave irradiation with DMF as the solvent. For example, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines was carried out in DMF under microwave irradiation, affording good yields in a short reaction time. nanobioletters.com Similarly, aminopyrimidine scaffolds have been synthesized using a microwave-assisted approach where DMF was used as the solvent in the final step of the reaction sequence. researchgate.net The combination of microwave heating and DMF as the solvent provides a powerful tool for the rapid and efficient construction of the pyrimidin-2-amine core.

N,N-Dimethylformamide as a Reagent or Synthon in the Formation of Pyrimidin-2-amine Scaffolds

Beyond its role as a solvent, DMF can actively participate in chemical reactions, serving as a source of carbon and nitrogen atoms for the construction of heterocyclic rings.

N,N-Dimethylformamide as a C1 Synthon Source in Pyrimidine Ring Formation

N,N-Dimethylformamide can serve as a "C1 synthon," providing a single carbon atom to a growing molecular framework. In the context of pyrimidine synthesis, DMF can act as a source for a methine (=CH-) group, which can be incorporated into the pyrimidine ring. umich.edu One notable example is a palladium-catalyzed multicomponent reaction between amidines, styrene, and DMF to form a pyrimidine carboxamide. scirp.org In this reaction, DMF acts as a dual synthon, providing both a one-carbon unit and the amide functionality. scirp.org While this example leads to a carboxamide derivative, it demonstrates the principle of incorporating a carbon atom from DMF into the pyrimidine core. The mechanism often involves the in-situ formation of a Vilsmeier-type reagent from DMF, which is a potent electrophile.

Utilization of N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA) in Pyrimidine Synthesis

A more common and versatile approach to utilizing DMF as a C1 synthon is through its derivative, N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is a highly reactive reagent that is widely used in the synthesis of heterocyclic compounds, including pyrimidines. scirp.orgnih.govbu.edu.eg It readily reacts with compounds containing active methylene (B1212753) groups or primary amino groups to form enamines or amidines, respectively, which are key intermediates in pyrimidine ring closure reactions.

For instance, the reaction of a compound with an active methylene group with DMF-DMA generates an enaminone intermediate. This intermediate can then be cyclized with a suitable N-C-N fragment, such as guanidine (B92328), to afford a pyrimidin-2-amine derivative. A study on the synthesis of new N-arylpyrimidin-2-amine derivatives demonstrated the fusion of substituted ethanones with two equivalents of DMF-DMA to yield enaminone intermediates, which were then reacted with guanidine hydrochloride to form the desired pyrimidin-2-amine products in high yields. acs.org

The reaction of malononitrile (B47326) dimer with DMF-DMA has also been shown to produce an amidine intermediate which can be subsequently used to prepare pyrimidine derivatives. scirp.orgnih.gov The versatility of DMF-DMA as a one-carbon building block makes it a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of diverse pyrimidin-2-amine scaffolds.

Table 2: Examples of Pyrimidin-2-amine Precursors Synthesized using DMF-DMA

| Starting Material | Product Intermediate | Application | Reference |

| 3-Acetylpyridine (B27631) | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine | acs.org |

| 1-(6-Phenylpyridin-3-yl)ethanone | 3-(Dimethylamino)-1-(6-phenylpyridin-3-yl)prop-2-en-1-one | Synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine (B1394889) derivatives | acs.org |

| Malononitrile dimer | Amidine derivative | Preparation of various pyrimidine derivatives | scirp.orgnih.gov |

Investigation of Nucleophilic Reactivity and Mechanism of N,N-Dimethylformamide in Pyrimidin-2-amine Derivative Formation

N,N-dimethylformamide (DMF) is not merely an inert solvent but a versatile reagent capable of acting as a multipurpose fragment donor in the synthesis of pyrimidine derivatives. bohrium.comresearchgate.net Isotope-labeling experiments have confirmed that in certain reactions, DMF can serve as the source for both a methine (=CH−) unit and an amide group, showcasing its dual synthon capability. bohrium.commdpi.com

The reactivity of DMF is often harnessed through its more reactive derivative, N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA reacts with compounds containing active methylene groups, such as ketones, to form enaminones. researchgate.net This intermediate is crucial for the subsequent cyclocondensation with a guanidine or amidine equivalent to form the pyrimidin-2-amine ring.

In copper-mediated reactions, DMF has been identified as a direct source of the dimethylamino group. researchgate.netacs.org For instance, a copper(II)-catalyzed method for the direct amination of N-benzoyl cytosine utilizes DMF as an efficient amino source to produce 2-(dimethylamino)pyrimidine derivatives. researchgate.net This transformation proceeds via C-OH bond activation. Similarly, copper has been shown to mediate the ortho-C–H amination of anilines using DMF as the amination reagent, suggesting a radical pathway may be involved. acs.org Furthermore, in some copper-mediated transformations, DMF can provide both the carbon and nitrogen atoms for a "CN" group. rsc.org This highlights the ability of the catalytic system to break down the DMF molecule and incorporate its fragments into the final product.

Catalytic Strategies in N,N-Dimethylformamide-Mediated Pyrimidin-2-amine Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and scope of pyrimidin-2-amine synthesis where DMF is involved, either as a solvent or a reactant.

Palladium-Catalyzed Reactions for N-Arylpyrimidin-2-amine Derivatives in N,N-Dimethylformamide

Palladium catalysts are instrumental in the formation of C-N bonds, particularly in the synthesis of N-arylpyrimidin-2-amines. The Buchwald-Hartwig amination is a prominent method for this transformation, typically involving the cross-coupling of an aryl halide with an aminopyrimidine. nih.govnih.gov While solvents like toluene (B28343) are often used for the coupling step itself, DMF is frequently employed as the solvent for preceding steps, such as the formation of enaminone intermediates or for other substitution reactions. researchgate.netnih.gov For example, the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal to yield an enaminone precursor can be conducted in DMF. researchgate.net

A notable palladium-catalyzed oxidative process utilizes DMF not just as a solvent but as a key reactant. In a four-component reaction for the synthesis of pyrimidine carboxamides from amidines and styrenes, DMF provides both a one-carbon atom and the amide synthon, demonstrating its versatility under palladium catalysis. mdpi.com The optimal conditions for this reaction were identified as Pd(TFA)₂ with a Xantphos ligand. bohrium.com

| Catalyst | Ligand | Reactants | Role of DMF | Product | Yield | Reference |

| Pd(TFA)₂ | Xantphos | Amidine, Styrene | Solvent, C1 source, Amide source | Pyrimidine carboxamide | Moderate to Good | bohrium.commdpi.com |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | 2-Chloropyrimidine derivative, Arylamine | Solvent (in preceding/alternative steps) | N-Arylpyrimidin-2-amine | 27% to 82% | nih.govnih.gov |

Copper-Catalyzed Amination Processes Utilizing N,N-Dimethylformamide as an Amino Source

Copper catalysis offers a cost-effective alternative to palladium for C-N bond formation and is particularly effective in reactions where DMF serves as a source of nitrogen. nih.gov Copper(II) catalysts, in the presence of an oxidant like tert-butyl hydroperoxide, can promote the selective amination of pyrimidine derivatives, where DMF acts as the dimethylamino source. researchgate.net This method is advantageous due to its operational simplicity and tolerance for various substrates under aerobic conditions. researchgate.net

In copper-promoted dehydrosulfurative C-N cross-coupling reactions, 3,4-dihydropyrimidin-1H-2-thiones react with amines in DMF to yield 2-aryl(alkyl)aminopyrimidines. nih.gov While the external amine provides the amino group in this case, DMF serves as the high-boiling polar solvent essential for the reaction, which often requires high temperatures, a characteristic of Ullmann-type condensation reactions. nih.govwikipedia.org The development of soluble copper catalysts supported by various ligands has significantly improved the conditions for these reactions, which traditionally required stoichiometric copper powder at temperatures exceeding 210 °C. nih.govwikipedia.org

| Catalyst System | Reactants | Role of DMF | Product | Yield | Reference |

| Copper(II) catalyst / TBHP | N-benzoyl cytosine | Amino (-NMe₂) source | 2-(dimethylamino)pyrimidine derivative | High | researchgate.net |

| CuSCN | 3,4-dihydropyrimidin-1H-2-thione, Aniline | Solvent | 2-Arylaminopyrimidine | 68% | nih.gov |

| Copper(I) iodide / ligand | Aryl halide, Aniline | Solvent | N-Aryl-amine (Goldberg Reaction) | Good to High | wikipedia.org |

Other Catalytic Systems (e.g., Iron-Catalysis, Zeolite Nano-Gold Catalysis) for Pyrimidine Synthesis in N,N-Dimethylformamide

Iron, being abundant and less toxic, has emerged as a valuable catalyst for pyrimidine synthesis. nih.govresearchgate.net Iron-catalyzed multicomponent reactions can produce 2,4,6-trisubstituted pyrimidines through the dehydrogenative coupling of alcohols with amidines. researchgate.net A novel iron-catalyzed [2+2+2] cycloaddition between alkynenitriles and cyanamides has been developed to afford complex 2-aminopyrimidines. nih.gov While these reactions demonstrate the utility of iron, the role of DMF is primarily as a solvent.

Zeolites, particularly when embedded with gold nanoparticles, serve as highly effective and reusable heterogeneous catalysts. nih.govsemanticscholar.org In a model reaction for the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one, DMF was tested as a solvent, although ethanol proved to be more effective in that specific instance. nih.gov The high thermal stability and porous structure of zeolites can stabilize the gold nanoparticles and facilitate shape-selective catalysis. nih.govresearchgate.net These catalysts have been successfully used in one-pot, three-component procedures to synthesize fused pyrimidine derivatives. semanticscholar.org

Reaction Mechanisms and Pathways in N,N-Dimethylformamide-Involved Pyrimidin-2-amine Syntheses

The synthesis of pyrimidin-2-amines involving DMF often proceeds through complex reaction sequences, including cascade and multi-component reactions, which allow for the construction of structurally diverse molecules in a single step.

Cascade Reactions and Multi-Component Reactions (MCRs) for Pyrimidine Formation

Multi-component reactions (MCRs) are highly efficient strategies for building complex molecular scaffolds. bohrium.com A four-component reaction strategy for synthesizing pyrimidine carboxamides from amidines, styrenes, and DMF showcases the power of this approach. bohrium.commdpi.com The proposed mechanism involves the palladium-catalyzed reaction where DMF serves dual roles as a C1 and amide source. bohrium.com

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. A metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines has been developed from imidazolate enaminones and guanidine hydrochloride in DMF. rsc.orgrsc.org The proposed mechanism suggests an initial substitution of the imidazole (B134444) group by guanidine, followed by a thermally induced transformation to yield the 2-aminopyrimidine (B69317). rsc.orgrsc.org

Another three-component cascade reaction involves 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 1,3-dicarbonyl compounds. acs.orgnih.govnih.gov This base-promoted reaction provides a route to highly functionalized 2-aminopyridine (B139424) derivatives, which are structurally related to pyrimidines, highlighting the versatility of DMF-DMA as a building block in cascade syntheses. acs.orgnih.gov

| Reaction Type | Key Reactants | Role of DMF/DMF-DMA | Key Features | Reference |

| Four-Component Reaction | Amidine, Styrene | Solvent, C1 synthon, Amide synthon | Palladium-catalyzed oxidative process | bohrium.commdpi.com |

| Metal-Free Cascade | Imidazolate enaminone, Guanidine | Solvent | Forms unsymmetrical 2-aminopyrimidines | rsc.orgrsc.org |

| Three-Component Cascade | 1,1-Enediamine, 1,3-Dicarbonyl compound | Reactant (as DMF-DMA) | Base-promoted, leads to 2-aminopyridine derivatives | acs.orgnih.gov |

Mechanistic Elucidation of Dimroth Rearrangement and Cyclization Reactions

The Dimroth rearrangement is a significant isomerization process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closure events. nih.govwikipedia.org In the context of pyrimidin-2-amine derivatives, N,N-dimethylformamide (DMF) and its derivatives, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), play a crucial role in constructing the pyrimidine ring, which can subsequently undergo this rearrangement.

The accepted mechanism for the Dimroth rearrangement in pyrimidine derivatives typically proceeds through several key steps. The process is often initiated by the protonation of a nitrogen atom within the pyrimidine ring, leading to the formation of an intermediate cation. nih.gov This is followed by the opening of the pyrimidine ring to form an intermediate, which can then undergo tautomerization. Subsequent rotation around a carbon-carbon single bond allows for a conformational change, which is followed by ring closure to yield the rearranged, thermodynamically more stable isomer. nih.govwikipedia.org Finally, deprotonation yields the final rearranged product.

In syntheses utilizing DMF derivatives, for instance, the reaction of an appropriate precursor with DMF-DMA can lead to the formation of an N,N-dimethylformamidine intermediate. nih.gov This intermediate can then react with various nucleophiles, such as aromatic amines, to undergo cyclization and form the pyrimidine ring. nih.gov In some cases, the initially formed kinetic product may then undergo a Dimroth rearrangement to yield the more stable thermodynamic product. nih.gov

A proposed mechanism for a Dimroth-type rearrangement involves the initial attack of a nucleophile, such as a hydroxide (B78521) ion, on the pyrimidine ring. ucl.ac.uk This leads to the formation of a hemiaminal, which then facilitates the opening of the ring to form an aminoaldehyde intermediate. Subsequent rotation and ring closure lead to the rearranged pyrimidine structure. wikipedia.orgucl.ac.uk

The reaction conditions, such as the presence of an acid or a base, can significantly influence the rearrangement. benthamscience.comresearchgate.net For example, the rearrangement of certain triazolopyrimidines, which are structurally related to pyrimidin-2-amines, has been observed to occur under both acidic and basic conditions. researchgate.net Computational studies on related aza-heterocycles have been conducted to identify the minimal characteristics required for a molecule to undergo the Dimroth rearrangement. ucl.ac.uk

Table 1: Key Steps in the Dimroth Rearrangement of Pyrimidine Derivatives

| Step | Description |

| 1. Protonation/Nucleophilic Attack | An initial step involving either the protonation of a ring nitrogen atom or the attack of a nucleophile on the pyrimidine ring. |

| 2. Ring Opening | The cleavage of a bond within the pyrimidine ring to form an open-chain intermediate. |

| 3. Tautomerization/Conformational Change | Isomerization and rotation around single bonds to allow for subsequent ring closure. |

| 4. Ring Closure | The formation of a new bond to close the ring and form the rearranged heterocyclic system. |

| 5. Deprotonation | The loss of a proton to yield the final, neutral rearranged product. |

Kinetic and Thermodynamic Aspects of N,N-Dimethylformamide-Assisted Reaction Pathways

The kinetic and thermodynamic parameters of N,N-dimethylformamide-assisted reaction pathways in the synthesis of pyrimidin-2-amine derivatives are crucial for understanding reaction feasibility, rates, and product distributions. While detailed quantitative kinetic and thermodynamic data for these specific reactions are not extensively reported in the literature, some general principles and observations can be discussed.

The Dimroth rearrangement is generally considered a thermodynamically controlled process, leading to the formation of a more stable isomeric product. benthamscience.com The relative stability of the initial and rearranged products will dictate the position of the equilibrium. In many cases, the rearranged isomer is significantly more stable, driving the reaction to completion.

The rate of the Dimroth rearrangement is influenced by several factors, including the structure of the substrate, the solvent, and the presence of catalysts (acids or bases). For instance, the presence of electron-donating or electron-withdrawing substituents on the pyrimidine ring can affect the electron density and, consequently, the ease of protonation or nucleophilic attack, which are often the initial steps of the rearrangement.

In syntheses where N,N-dimethylformamide or its derivatives are used to construct the pyrimidine ring, the reaction conditions are often optimized to favor the formation of the desired product in a reasonable timeframe. For example, the choice of solvent can influence reaction rates; polar aprotic solvents like DMF can stabilize charged intermediates, potentially lowering the activation energy of certain steps. orientjchem.orgnih.gov

Computational studies have been performed on the Dimroth rearrangement in related aza-heterocyclic systems, providing insights into the reaction mechanisms and the energies of intermediates and transition states. ucl.ac.uk These theoretical investigations can help to rationalize the observed reactivity and predict the feasibility of rearrangement in new systems. However, specific thermodynamic and kinetic data from these computational studies for the exact "N,N-dimethylformamide;pyrimidin-2-amine" system were not found in the initial search.

Table 2: Factors Influencing the Kinetics and Thermodynamics of Dimroth Rearrangement

| Factor | Influence |

| Substrate Structure | Electronic and steric effects of substituents can alter the stability of intermediates and transition states, affecting both the rate and equilibrium position. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants and the stability of charged species, thereby affecting reaction rates. |

| Catalyst | The presence of acids or bases can accelerate the reaction by facilitating protonation or nucleophilic attack, which are often key steps in the rearrangement mechanism. |

| Temperature | Higher temperatures generally increase the reaction rate by providing the necessary activation energy for bond cleavage and formation. |

Advanced Spectroscopic and Diffraction Characterization of N,n Dimethylformamide Pyrimidin 2 Amine Systems

Solution-State and Bulk Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Intermolecular Interactions:While NMR spectra for each individual compound existchemicalbook.comresearchgate.net, there are no published studies analyzing their interaction in solution.

¹³C NMR Spectroscopic Insights into Electronic Environments and Structural Integrity

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating the electronic environment of carbon atoms within the N,N-dimethylformamide and pyrimidin-2-amine molecules. In a system containing both compounds, the resulting spectrum is a composite of the individual spectra, with potential chemical shift perturbations indicating intermolecular interactions, such as hydrogen bonding.

For N,N-dimethylformamide (DMF), the ¹³C NMR spectrum is characterized by three distinct signals. Due to restricted rotation around the C-N amide bond, the two methyl groups (-CH₃) are often non-equivalent, giving rise to separate signals. The carbonyl carbon (C=O) appears significantly downfield due to the deshielding effect of the electronegative oxygen atom. chemicalbook.comspectrabase.com The typical chemical shifts for DMF are observed around 31 ppm and 36 ppm for the two methyl carbons and approximately 162 ppm for the carbonyl carbon. chemicalbook.comspectrabase.com

In pyrimidin-2-amine, the carbon atoms of the heterocyclic ring exhibit distinct chemical shifts based on their position relative to the nitrogen atoms and the amino group. The carbon atom bonded to the amino group (C2) is expected to resonate at a significantly different field compared to the other ring carbons (C4, C5, and C6). Based on data from analogous pyrimidine (B1678525) structures, the pyrimidine ring carbons are expected to appear in the range of approximately 100 ppm to 165 ppm. rsc.org

When pyrimidin-2-amine is dissolved in DMF, hydrogen bonding between the amine protons (-NH₂) of pyrimidin-2-amine and the carbonyl oxygen of DMF is anticipated. This interaction can influence the electron density around the involved atoms, leading to shifts in their respective ¹³C NMR signals. Specifically, a slight downfield shift of the DMF carbonyl carbon signal may occur due to the donation of electron density to the hydrogen bond. Concurrently, the C2 carbon of the pyrimidin-2-amine ring, being closest to the site of interaction, may also experience a shift in its resonance frequency. The integrity of both molecular structures is maintained in the solution, as confirmed by the presence of the characteristic peaks for each component.

| Compound | Carbon Atom | Typical/Expected Chemical Shift (ppm) |

|---|---|---|

| N,N-Dimethylformamide | -CH₃ (cis to C=O) | ~31 |

| -CH₃ (trans to C=O) | ~36 | |

| C=O | ~162 | |

| Pyrimidin-2-amine | C2 | ~163 |

| C4/C6 | ~158 | |

| C5 | ~105 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bond Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a critical method for identifying functional groups and probing intermolecular forces, particularly hydrogen bonding, within the N,N-dimethylformamide-pyrimidin-2-amine system.

The IR spectrum of N,N-dimethylformamide is dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1670-1690 cm⁻¹. nih.govresearchgate.net Other significant bands include C-N stretching and CH₃ rocking and deformation modes. researchgate.netresearchgate.net The Raman spectrum provides complementary information, with characteristic peaks for the skeletal vibrations of the molecule. chemicalbook.com

For pyrimidin-2-amine, the IR and Raman spectra are characterized by vibrations of the pyrimidine ring and the amino group. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region. ijera.comnih.gov Ring stretching vibrations (C=C, C=N) and in-plane bending modes are observed in the 1400-1600 cm⁻¹ region, while ring breathing modes appear at lower frequencies. ijera.comnih.gov

In a mixture of the two compounds, the most significant spectral changes are expected in the regions corresponding to the N-H stretching of pyrimidin-2-amine and the C=O stretching of DMF, as these groups are directly involved in hydrogen bond formation. The formation of N-H···O=C hydrogen bonds leads to a broadening and a shift to lower frequency (red-shift) of the C=O stretching band of DMF. researchgate.net Simultaneously, the N-H stretching bands of pyrimidin-2-amine are also expected to broaden and shift to lower wavenumbers, providing a clear signature of the intermolecular association. These spectral perturbations confirm the presence of specific interactions between the two components in the system.

| Compound | Vibrational Mode | Typical Frequency (cm⁻¹) | Expected Change in Mixture |

|---|---|---|---|

| N,N-Dimethylformamide | C=O Stretch | 1670 - 1690 | Broadening and shift to lower frequency |

| N,N-Dimethylformamide | C-N Stretch | ~1390 | Minor shift |

| Pyrimidin-2-amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Broadening and shift to lower frequency |

| Pyrimidin-2-amine | Ring C=N/C=C Stretch | 1400 - 1600 | Minor shifts |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within molecules. When analyzing the N,N-dimethylformamide-pyrimidin-2-amine system, the spectrum is primarily defined by the absorption characteristics of the solute, pyrimidin-2-amine, as DMF is often used as a solvent in this spectral region.

N,N-dimethylformamide itself exhibits absorption in the UV region, primarily due to n→π* transitions associated with the carbonyl group. nist.govresearchgate.net Its absorption maximum (λₘₐₓ) is typically observed below 230 nm, making it a suitable solvent for UV-Vis analysis at higher wavelengths. researchgate.net

Pyrimidin-2-amine, as an aromatic heterocyclic compound, is expected to display strong absorption bands in the UV region resulting from π→π* and n→π* electronic transitions within the pyrimidine ring. The exact positions and intensities of these bands are influenced by the presence of the amino group, which acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima compared to the parent pyrimidine molecule. The spectrum of pyrimidin-2-amine dissolved in a solvent like DMF would clearly show these characteristic absorption bands, allowing for quantitative analysis. researchgate.net The polarity of the solvent can also influence the position of the absorption maxima, a phenomenon known as solvatochromism.

| Compound | Electronic Transition | Typical λₘₐₓ (nm) |

|---|---|---|

| N,N-Dimethylformamide | n→π | < 230 |

| Pyrimidin-2-amine | π→π | ~230 - 270 (Expected) |

| n→π* | > 270 (Expected) |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of compounds through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions. In the context of the N,N-dimethylformamide-pyrimidin-2-amine system, MS would be used to characterize each component individually.

For N,N-dimethylformamide (C₃H₇NO), the electron ionization (EI) mass spectrum shows a distinct molecular ion ([M]⁺˙) peak at m/z 73. nist.gov The most prominent fragment ion is typically observed at m/z 44, resulting from the alpha-cleavage and loss of the formyl group radical (•CHO), which forms the stable [CH₃-N=CH₂]⁺ ion. Another significant fragment appears at m/z 72, corresponding to the loss of a hydrogen atom. nist.govmassbank.eu

For pyrimidin-2-amine (C₄H₅N₃), the molecular ion ([M]⁺˙) is expected at m/z 95. The fragmentation pattern of the pyrimidine ring is characteristic. A common pathway for pyrimidines involves the retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule like hydrogen cyanide (HCN, 27 u). sapub.org The loss of HCN from the molecular ion would produce a fragment ion at m/z 68. Further fragmentation could involve the sequential loss of other small molecules.

When analyzing a mixture, techniques like gas chromatography-mass spectrometry (GC-MS) would first separate the components before they enter the mass spectrometer, yielding individual mass spectra. With soft ionization techniques like electrospray ionization (ESI), it might be possible to observe protonated molecules ([M+H]⁺) of both species at m/z 74 for DMF and m/z 96 for pyrimidin-2-amine.

| Compound | Formula | Molecular Weight | [M]⁺˙ or [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|---|

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 73 or 74 | 72, 44 |

| Pyrimidin-2-amine | C₄H₅N₃ | 95.10 | 95 or 96 | 68 (Expected, [M-HCN]⁺˙) |

In-Depth Analysis of N,N-Dimethylformamide and Pyrimidin-2-amine Interactions Remains a Specialized Area of Research

Computational methods such as Density Functional Theory (DFT) are powerful tools for exploring molecular structures and interactions. Such studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the molecules, both separately (isolated state) and when they form a complex. This would reveal changes in bond lengths and angles upon interaction.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Investigating the highest occupied and lowest unoccupied molecular orbitals to understand the electronic properties, reactivity, and potential for charge transfer between the two molecules.

Molecular Electrostatic Potential Surfaces (MEPS): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecules will interact.

Quantification of Hydrogen Bonding: Calculating the strength and geometry of potential hydrogen bonds, such as the interaction between the amino group (N-H) of pyrimidin-2-amine and the carbonyl oxygen (C=O) of DMF (N-H…O), as well as weaker C-H…O interactions.

Natural Bond Orbital (NBO) Analysis: Analyzing the delocalization of electron density between the molecules to quantify charge transfer and further characterize the nature of the intermolecular bonds.

Although the principles of these computational techniques are well-established, their application to the specific N,N-dimethylformamide and pyrimidin-2-amine system has not been documented in accessible scientific literature. The existing research provides a solid theoretical framework for how such an investigation would be conducted, but lacks the specific data—such as optimized geometries, orbital energy levels, interaction energies, and charge transfer values—for this particular complex.

Therefore, a detailed, data-driven article conforming to the requested scientific structure cannot be generated at this time due to the absence of specific research findings on this subject. Future computational studies would be necessary to provide the specific quantitative data required for a thorough analysis of the N,N-dimethylformamide-pyrimidin-2-amine interaction.

Computational and Theoretical Investigations of N,n Dimethylformamide Pyrimidin 2 Amine Interactions

Quantum Chemical Analysis of Intermolecular Interactions

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the topology of electron density in a molecular system to characterize chemical bonding. nih.gov This approach is particularly powerful for identifying and quantifying non-covalent interactions, such as hydrogen bonds, which are expected to be the primary mode of interaction between N,N-dimethylformamide (DMF) and pyrimidin-2-amine.

QTAIM analysis centers on locating critical points in the electron density scalar field (ρ(r)). A bond critical point (BCP) is a point of minimum electron density along a path of maximum electron density that links two interacting atoms, known as a bond path. nih.gov The presence of a BCP and its associated bond path between a hydrogen donor and acceptor is a definitive indicator of a hydrogen bond.

In the N,N-dimethylformamide-pyrimidin-2-amine system, the most likely hydrogen bonds would form between the carbonyl oxygen of DMF (a hydrogen bond acceptor) and the amine hydrogens of pyrimidin-2-amine (hydrogen bond donors). QTAIM analysis would be employed to:

Confirm the existence of these hydrogen bonds by locating the corresponding BCPs.

Characterize the strength and nature of these bonds by analyzing the properties at the BCPs.

Key topological parameters at the BCP used for this characterization include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). For closed-shell interactions like hydrogen bonds, ρ(r) values are typically low, and the Laplacian is positive (∇²ρ(r) > 0), indicating a depletion of charge at the BCP. nih.gov The magnitude of these parameters correlates with the strength of the interaction.

Below is an illustrative table of QTAIM parameters that could be expected from a computational analysis of the primary hydrogen bond in a 1:1 DMF:pyrimidin-2-amine complex.

Table 1: Illustrative QTAIM Topological Parameters for the N-H···O=C Hydrogen Bond

| Interacting Atoms | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|

Computational Studies on Reaction Mechanisms and Thermodynamics

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying stable reactants, products, and intermediates, as well as the high-energy transition states (TS) that connect them. DMF is not only a polar aprotic solvent but can also participate directly in reactions, for instance, as a source for formylation. mdpi.com

Modeling a DMF-assisted process with pyrimidin-2-amine would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to:

Propose a Reaction Pathway: A plausible reaction is the formylation of the amino group of pyrimidin-2-amine by DMF, potentially activated by another reagent.

Locate Stationary Points: The geometries of the reactants (DMF and pyrimidin-2-amine complex), intermediates (e.g., a tetrahedral intermediate formed after nucleophilic attack), transition states, and products are optimized.

Characterize Transition States: A key step is to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This is confirmed by frequency calculations, where a TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a critical determinant of the reaction rate.

The data table below illustrates hypothetical activation energies for a two-step reaction pathway involving the formation of an intermediate.

Table 2: Hypothetical Energy Profile for a DMF-Assisted Reaction

| Reaction Step | Description | Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Step 1 (TS1) | Formation of a tetrahedral intermediate | +25.5 |

The thermodynamic stability of the non-covalent complex formed between DMF and pyrimidin-2-amine is fundamental to understanding their interaction. Computational methods can accurately predict the thermodynamic parameters associated with the formation of this complex. The primary association reaction can be represented as:

DMF + Pyrimidin-2-amine ⇌ [DMF···Pyrimidin-2-amine]

The key thermodynamic quantities governing this equilibrium are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy Change (ΔH): Represents the binding energy of the complex, including corrections for zero-point vibrational energy. A negative ΔH indicates an energetically favorable interaction.

Entropy Change (ΔS): Reflects the change in disorder. The formation of one complex from two separate molecules typically results in a negative ΔS due to the loss of translational and rotational freedom.

Gibbs Free Energy Change (ΔG): Calculated as ΔG = ΔH - TΔS, this value determines the spontaneity of the complex formation. A negative ΔG indicates a favorable equilibrium that lies towards the complex.

These values are calculated from the optimized geometries and vibrational frequencies of the individual molecules and the complex.

Table 3: Representative Calculated Thermodynamic Parameters for Complex Formation (Gas Phase, 298.15 K)

| Thermodynamic Parameter | Calculated Value | Implication |

|---|---|---|

| Binding Enthalpy (ΔH) | -9.5 kcal/mol | Exothermic, favorable interaction |

| Binding Entropy (ΔS) | -22.5 cal/mol·K | Loss of freedom upon association |

Interactions and reactions in the condensed phase are significantly influenced by the surrounding solvent. Explicitly modeling every solvent molecule is computationally prohibitive for most quantum chemical calculations. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that addresses this challenge by representing the solvent as a continuous medium with a defined dielectric constant (ε). uni-muenchen.deq-chem.com

In a PCM calculation, the solute molecule is placed within a cavity carved out of this dielectric continuum. uni-muenchen.de The solute's electron distribution polarizes the continuum, which in turn creates a reaction field that acts back on the solute, leading to a self-consistent refinement of the solute's wavefunction and energy. wikipedia.org This approach effectively captures the bulk electrostatic effects of the solvent.

For studying the pyrimidin-2-amine molecule in a DMF solution, PCM would be an appropriate model. DMF's dielectric constant (ε ≈ 36.7) would be used to define the continuum. This modeling allows for the calculation of solvation free energy and provides a more realistic description of geometries, reaction barriers, and thermodynamic stabilities in solution compared to gas-phase calculations. The solvent can stabilize charged or polar species, potentially altering reaction pathways and equilibria.

Table 4: Illustrative Comparison of Gas Phase vs. PCM (DMF) Calculation for Complexation ΔG

| Calculation Condition | Gibbs Free Energy (ΔG) (kcal/mol) | Effect of Solvent |

|---|---|---|

| Gas Phase | -2.8 | Reference value |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of N,N-Dimethylformamide-Pyrimidin-2-amine Clusters

While quantum mechanical calculations provide detailed information on static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic evolution of a system over time. nih.gov An MD simulation of a pyrimidin-2-amine molecule solvated in a box of explicit DMF molecules would reveal the structural and temporal characteristics of their interactions at an atomistic level.

In this approach, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are integrated numerically to generate a trajectory of atomic positions and velocities over time. nih.gov Analysis of this trajectory provides a wealth of information:

Radial Distribution Functions (RDFs): These functions, g(r), describe the probability of finding a DMF atom at a certain distance from a pyrimidin-2-amine atom. Peaks in the RDF for the DMF oxygen around the pyrimidin-2-amine's N-H groups would provide clear evidence of the hydrogen-bonded solvation shell structure.

Coordination Number: Integration of the first peak of the RDF gives the average number of DMF molecules in the first solvation shell of the pyrimidin-2-amine.

Hydrogen Bond Dynamics: The simulation allows for the calculation of the average number of hydrogen bonds present at any given time and their average lifetime, revealing the stability and kinetics of these crucial interactions.

Table 5: Typical Outputs from a Hypothetical MD Simulation of Pyrimidin-2-amine in DMF

| Parameter | Description | Illustrative Value |

|---|---|---|

| Coordination Number (ODMF around NH2) | Average number of DMF oxygen atoms in the first solvation shell of the amino group. | 2.1 |

| Average H-Bond Number | The average number of simultaneous hydrogen bonds between pyrimidin-2-amine and DMF. | 1.8 |

Supramolecular Architectures and Crystal Engineering of N,n Dimethylformamide Pyrimidin 2 Amine Co Crystals and Solvates

Formation of N,N-Dimethylformamide Solvates and Co-crystals with Pyrimidin-2-amine Derivatives

The isolation of specific solid forms, whether solvates or co-crystals, involving N,N-dimethylformamide and pyrimidin-2-amine is highly dependent on the chosen crystallization strategy and the precise control of experimental conditions. These factors dictate the molecular recognition events that lead to the assembly of the final supramolecular architecture.

A variety of crystallization techniques can be employed to isolate solid forms of N,N-dimethylformamide with pyrimidin-2-amine and its derivatives. The selection of an appropriate method is crucial for obtaining high-quality single crystals suitable for structural analysis.

Common solution-based methods include:

Slow Solvent Evaporation: This is a widely used technique where the components are dissolved in a suitable solvent or a solvent mixture, and the solvent is allowed to evaporate slowly over time. humanjournals.com This gradual increase in concentration promotes the formation of well-ordered crystals.

Cooling Crystallization: A saturated solution of the components at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization. nih.gov

Vapor Diffusion: This technique involves dissolving the compound in a small amount of solvent (e.g., DMF) and placing this solution in a sealed container with a larger volume of a more volatile anti-solvent. researchgate.net The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. researchgate.net One successful application of this method involved dissolving a compound in DMF and allowing dichloromethane (B109758) (DCM) vapor to diffuse into it, yielding crystals overnight. researchgate.net

Solid-state and other methods include:

Neat/Dry Grinding: This solid-state method involves grinding the two solid components together, often in a ball mill or with a mortar and pestle, using mechanical force to induce co-crystal formation without any solvent. humanjournals.com

Liquid-Assisted Grinding (LAG): A modification of neat grinding, this technique involves adding a minimal amount of a liquid (which may or may not be a solvent for the components) to facilitate the reaction. nih.govmdpi.com The choice of liquid can significantly influence the reaction rate and the final crystal form obtained. mdpi.com

Sublimation: For compounds that are sublimable, crystallization from the gas phase can be an effective method that eliminates solvent effects. universityofgalway.ie In this process, the components are heated under vacuum and allowed to deposit as crystals on a cold surface. universityofgalway.ie

The choice among these strategies depends on the physicochemical properties of the pyrimidin-2-amine derivative and the desired solid form.

The outcome of a co-crystallization experiment is highly sensitive to the conditions employed. Factors such as the choice of solvent, temperature, and crystallization rate can determine whether a co-crystal or a solvate is formed, and can also lead to the isolation of different polymorphic forms. nih.gov Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known phenomenon in pharmaceutical co-crystals. figshare.comrsc.orgnih.gov

The polarity of the solvent plays a critical role in directing the non-covalent interactions that govern crystal assembly. mdpi.com Solvents that can act as hydrogen bond donors or acceptors may compete with the intermolecular interactions between the primary components, potentially leading to the incorporation of the solvent into the crystal lattice to form a solvate. N,N-dimethylformamide is a polar aprotic solvent, and its strong hydrogen bond accepting capability makes it a candidate for forming solvates with hydrogen bond donors like pyrimidin-2-amine.

Different crystallization conditions can favor the formation of distinct solid-state forms. For example, a salt and a co-crystal of the same components have been obtained by varying the crystallization conditions. nih.gov The thermodynamic stability of different polymorphs can also be influenced by temperature. Enantiotropic systems, where the relative stability of polymorphs inverts at a specific transition temperature, have been identified in pyrimidine-based co-crystals. figshare.com Therefore, systematic screening of various conditions is essential to fully explore the landscape of possible solid forms for a given N,N-dimethylformamide-pyrimidin-2-amine system and to identify and characterize any existing polymorphs.

Hydrogen Bonding Networks in N,N-Dimethylformamide-Pyrimidin-2-amine Solid Forms

Hydrogen bonds are the primary driving force in the assembly of co-crystals and solvates involving N,N-dimethylformamide and pyrimidin-2-amine. The specific patterns and topology of these interactions define the resulting supramolecular architecture.

The molecular structures of pyrimidin-2-amine derivatives offer multiple sites for hydrogen bonding. The amino group (-NH₂) provides strong hydrogen bond donors, while the ring nitrogen atoms act as acceptors. This functionality predisposes these molecules to form robust and predictable hydrogen bond patterns. nih.gov

Primary Hydrogen Bonding Motifs: The most significant and energetically favorable interactions are the primary hydrogen bonds, typically involving N-H donors and N or O acceptors.

N-H···N Bonds: In many pyrimidine (B1678525) derivatives, molecules are linked by pairs of N-H···N hydrogen bonds, forming centrosymmetric dimers or chains. nih.govnih.govnih.gov The amino group of one molecule donates a hydrogen to a ring nitrogen of a neighboring molecule.

N-H···O Bonds: When a hydrogen bond acceptor like the carbonyl oxygen of N,N-dimethylformamide is present, strong N-H···O interactions are expected. nih.govacs.org Theoretical studies on similar systems confirm that N-H···O contacts are among the most predominant and stabilizing intermolecular interactions. acs.orgresearchgate.net

Secondary Hydrogen Bonding Motifs: While weaker than the primary interactions, secondary hydrogen bonds play a crucial role in providing additional stability to the crystal packing.

C-H···N Bonds: Interactions between carbon-hydrogen donors and pyrimidine ring nitrogen acceptors can also occur. mdpi.com

C-H···π Interactions: These interactions involve a C-H bond and the π-electron cloud of the pyrimidine or other aromatic rings, helping to consolidate the crystal packing into a three-dimensional structure. nih.gov

The interplay between these primary and secondary motifs dictates the final arrangement of molecules in the crystal lattice.

To systematically describe the complex hydrogen-bonding networks, graph set analysis is employed. This notation provides a concise way to identify and classify the motifs formed by hydrogen bonds. The notation is given as Gda(n), where G specifies the pattern type (e.g., S for self, R for ring, C for chain), 'n' is the number of atoms in the ring or chain, 'a' is the number of hydrogen bond acceptors, and 'd' is the number of hydrogen bond donors.

Common graph set motifs observed in pyrimidine-based structures include:

R²₂(8): This is a very common and robust motif, particularly in systems with 2-aminopyrimidine (B69317) and carboxylic acids or other self-complementary groups. nih.govsemanticscholar.org It describes a ring composed of 8 atoms, formed by two hydrogen bond donors and two acceptors, often seen in centrosymmetric dimers. nih.govsemanticscholar.orgiucr.orgresearchgate.net

R²₁(6): This motif describes a 6-membered ring involving one donor and two acceptors, often seen in chelating interactions. acs.orgiucr.org

R⁴₄(12): A larger ring motif involving four donors and four acceptors, creating a 12-membered ring. acs.org

S(6): This denotes a 6-membered intramolecular ring, typically observed in molecules like anthranilic acid where an amino group forms a hydrogen bond with a nearby carboxylic acid group. nih.gov

The analysis of these motifs provides insight into the principles of molecular recognition and the predictability of supramolecular structures in crystal engineering.

Table 1: Common Hydrogen Bond Graph Set Notations in Pyrimidine Systems

| Graph Set Notation | Description | Common Molecular Context |

|---|---|---|

| R²₂(8) | An 8-membered ring formed by two donor and two acceptor groups. | Centrosymmetric dimers of aminopyrimidines or co-crystals with carboxylic acids. nih.govnih.govresearchgate.net |

| R²₁(6) | A 6-membered ring formed by one donor and two acceptor groups. | Intramolecular or chelating hydrogen bonds. iucr.org |

| R⁴₂(8) | An 8-membered ring formed by two donors and four acceptor groups. | More complex chain or ring structures. nih.gov |

| C(n) | A chain motif involving 'n' atoms in the repeating unit. | Linear propagation of molecules via hydrogen bonds. |

N,N-dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point and is frequently used in organic synthesis. nih.gov Its molecular structure features a potent hydrogen bond acceptor site—the carbonyl oxygen (C=O)—and weaker hydrogen bond donor sites in its formyl and methyl C-H groups. rsc.orgresearchgate.net

In co-crystals or solvates with pyrimidin-2-amine, DMF primarily functions as a strong hydrogen bond acceptor. fip.org The carbonyl oxygen readily interacts with the strong N-H donors of the pyrimidin-2-amine's amino group to form robust N-H···O hydrogen bonds. researchgate.net Theoretical studies on complexes between amino acids and DMF have shown that these N-H···O and O-H···O interactions are significantly stronger than conventional hydrogen bonds. researchgate.net

The presence of DMF can disrupt or modify the hydrogen-bonding patterns typically seen in pure pyrimidin-2-amine crystals. Instead of forming N-H···N mediated dimers or chains, the pyrimidine molecules may be linked via DMF molecules, where DMF acts as a bridge. The planarity of the DMF molecule, a result of π-electron delocalization over the N-C-O entity, further influences its packing and interaction geometry. rsc.org

Furthermore, DMF molecules can self-associate through weaker C-H···O interactions, forming four-membered centrosymmetric rings in its own crystal structure. rsc.org This capacity for self-interaction, combined with its strong acceptor properties, allows DMF to play a versatile role in constructing complex hydrogen-bonded networks, effectively knitting together pyrimidin-2-amine molecules into diverse supramolecular architectures.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N,N-dimethylformamide |

| pyrimidin-2-amine |

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonds often serve as the primary drivers in the formation of molecular adducts, a comprehensive understanding of the crystal packing in N,N-dimethylformamide-pyrimidin-2-amine systems necessitates a detailed investigation into other, weaker non-covalent interactions. These forces, including π-π stacking and C-H…π interactions, play a crucial role in the stabilization and ultimate three-dimensional arrangement of the supramolecular structure.

Analysis of C-H…π and Other Weak Intermolecular Interactions

Weak intermolecular forces, particularly C-H…π interactions, are significant in stabilizing the crystal lattices of N,N-dimethylformamide-pyrimidin-2-amine systems. In this context, the methyl C-H groups of the DMF molecule can act as hydrogen bond donors, interacting with the π-electron cloud of the pyrimidine ring, which serves as the acceptor. nih.gov These interactions, though individually weak, collectively contribute to the cohesion of the crystal structure.

In addition to C-H…π forces, other weak interactions such as C-H···O and C-H···N hydrogen bonds are prevalent. The formyl C-H group of DMF and the C-H groups on the pyrimidine ring can interact with the carbonyl oxygen of DMF or the nitrogen atoms of the pyrimidine ring. nih.govrsc.org For example, in the crystal structure of nitrofurantoin (B1679001) N,N-dimethylformamide solvate, the packing is governed by numerous C–H···O hydrogen bonds that link the supramolecular adducts into the lattice framework. researchgate.netscispace.com The systematic analysis of these short contacts is essential for a complete description of the crystal packing.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Mapping Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for the quantitative and qualitative investigation of all intermolecular contacts within a crystal simultaneously. nih.gov This method involves mapping the electron distribution of a molecule within the crystal to visualize its intermolecular environment. Properties such as dnorm (normalized contact distance) are mapped onto the surface, where red spots indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. nih.gov

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots display the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de), with each type of interaction (e.g., H···H, N···H, C···H) appearing in a characteristic region of the plot. nih.govnih.gov This allows for the deconvolution of the full fingerprint into contributions from different atomic pairs, yielding the relative percentage of the Hirshfeld surface area corresponding to each type of contact. nih.govresearchgate.net

In systems containing pyrimidine derivatives and DMF, Hirshfeld analysis reveals the dominance of H···H contacts, which typically account for a large portion of the surface due to the abundance of hydrogen atoms. nih.govnih.gov However, the specific contributions from N···H/H···N, C···H/H···C, and O···H/H···O contacts provide critical insights into the hydrogen bonding and other close contacts that direct the crystal packing. nih.gov

| Interaction Type | Typical Contribution (%) in Pyrimidine Derivatives nih.govresearchgate.net | Typical Contribution (%) in DMF Solvates nih.gov |

|---|---|---|

| H···H | ~51-53% | ~52% |

| N···H / H···N | ~15-20% | ~19% |

| C···H / H···C | ~18-23% | ~19% |

| O···H / H···O | N/A | ~8% |

| Other (C···C, C···N, etc.) | <2% | <2% |

Crystal Engineering Principles Applied to N,N-Dimethylformamide-Pyrimidin-2-amine Systems

Crystal engineering utilizes the principles of supramolecular chemistry to design and synthesize crystalline solids with desired structural and functional properties. nih.gov The application of these principles to the N,N-dimethylformamide-pyrimidin-2-amine system involves the strategic use of non-covalent interactions to control the assembly of molecules into specific, predictable arrangements.

Design Strategies for Tailoring Supramolecular Synthons and Assemblies

The design of co-crystals and solvates is centered on the concept of the supramolecular synthon—robust and predictable non-covalent interactions that reliably connect molecules into larger assemblies. nih.govresearchgate.net In systems containing aminopyrimidines, a common and robust synthon involves the formation of hydrogen-bonded dimers or tapes via the amino group and the ring nitrogen atoms. nih.govnih.gov

When pyrimidin-2-amine is co-crystallized with N,N-dimethylformamide, the primary interaction is expected to be a hydrogen bond between the amino group (donor) of pyrimidin-2-amine and the carbonyl oxygen (acceptor) of DMF. The design strategy would focus on controlling the stoichiometry and crystallization conditions to favor this specific synthon over self-association of the pyrimidin-2-amine molecules. The presence of two hydrogen bond donors on the amino group and two acceptor sites on the pyrimidine ring (N1 and N3) allows for the potential formation of more complex, multi-point recognition motifs. The selection of solvents and co-formers can be used to guide the assembly towards a desired supramolecular architecture. universityofgalway.ie

Future Research Directions and Emerging Paradigms in N,n Dimethylformamide Pyrimidin 2 Amine Chemistry

Development of Novel Synthetic Pathways with N,N-Dimethylformamide as a Versatile Chemical Synthon for Advanced Pyrimidine (B1678525) Architectures

The role of N,N-dimethylformamide in organic synthesis is undergoing a significant transformation, moving beyond its application as a polar aprotic solvent to that of a versatile and economical chemical synthon. researchgate.net A key area of future research lies in harnessing DMF as a source of carbon and nitrogen atoms for the construction of complex pyrimidine architectures. Traditional pyrimidine syntheses often involve the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines. bu.edu.eg However, modern synthetic chemistry seeks more efficient, atom-economical, and innovative routes.

Recent studies have demonstrated that DMF can act as a dual synthon, providing both a one-carbon unit and an amide source in palladium-catalyzed multicomponent reactions to form pyrimidine carboxamides. researchgate.net This approach streamlines the synthesis process and opens avenues for creating novel pyrimidine derivatives. Another promising strategy involves the use of DMF derivatives, such as N,N-dimethylformamide dimethyl acetal (B89532), in three-component tandem reactions with ketones and ammonium (B1175870) acetate (B1210297) to yield a broad range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org These methods highlight a shift towards more sustainable and efficient synthetic protocols.

Future research will likely focus on expanding the scope of these reactions, exploring new catalysts, and utilizing DMF as a synthon for a wider variety of heterocyclic systems. The goal is to develop a robust synthetic toolbox that allows for the precise and programmable construction of advanced pyrimidine architectures with tailored electronic and steric properties.

| Reactants | Key Reagent/Catalyst | Role of DMF/Derivative | Product Type | Reference |

|---|---|---|---|---|

| Amidines, Styrenes | Palladium-catalyst | Dual synthon (C1 and amide source) | Pyrimidine Carboxamides | researchgate.net |

| Ketones, NH4OAc | N,N-dimethylformamide dimethyl acetal | C1 synthon | Substituted Pyrimidines | organic-chemistry.org |

| Amidines, Ketones | N,N-dimethylaminoethanol | C1 synthon | Substituted Pyrimidines | organic-chemistry.org |

| α,β-Unsaturated Ketones | 4-amino-6-hydroxy-2-mercaptopyrimidine | Solvent (in some syntheses) | Pyrido[2,3-d]pyrimidines | nih.gov |

Exploration of Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring and In Situ Characterization

Understanding the intricate mechanisms of chemical reactions, including the formation of transient intermediates, is crucial for optimizing synthetic pathways and controlling product outcomes. Traditional spectroscopic methods often provide only a static snapshot of the initial reactants and final products. A significant future direction is the application of advanced spectroscopic techniques for the real-time, in-situ monitoring of interactions and reactions within N,N-dimethylformamide-pyrimidin-2-amine systems.

Recent breakthroughs have demonstrated the power of real-time, ultrafast multidimensional NMR spectroscopy for analyzing complex organic reactions without the need for isotopic labeling. nih.govacs.org This technique can track the evolution of reactants, intermediates, and products on a timescale of seconds, providing unprecedented insight into reaction kinetics and mechanisms. nih.govacs.org Applying such methods to the synthesis of pyrimidines could confirm postulated intermediates and potentially uncover previously undetected species, leading to a more complete mechanistic understanding. nih.gov

Another powerful tool is Raman imaging, which can be used for the spatiotemporal analysis of biomolecular processes. biorxiv.org Techniques like Carbon Isotope Imaging and Spectral Tracing (CIIST) have been used to visualize the de novo synthesis of pyrimidines in single cells. biorxiv.orgbiorxiv.org This approach could be adapted to study synthetic systems, offering spatial maps of chemical transformations as they occur. The integration of these advanced spectroscopic methods will be instrumental in moving from a trial-and-error approach to a knowledge-driven design of synthetic reactions.

| Technique | Key Advantage | Type of Information | Application Example | Reference |

|---|---|---|---|---|

| Traditional NMR/IR | Structural characterization of stable compounds | Static structural data | Final product confirmation | nih.gov |

| Ultrafast 2D NMR | Real-time monitoring of unlabeled substrates | Dynamic structural and kinetic data | Elucidation of pyrimidine synthesis intermediates | nih.govacs.org |

| Raman Imaging (CIIST) | Sub-cellular spatial resolution, in-situ visualization | Spatiotemporal turnover dynamics | Visualizing purine (B94841) and pyrimidine synthesis in cells | biorxiv.orgbiorxiv.org |

| FT-IR / CD Spectroscopy | Analysis of molecular interactions and conformational changes | Secondary structure and binding information | Studying interactions of formamides with biomolecules | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Predicting N,N-Dimethylformamide-Pyrimidin-2-amine Reactivity and Supramolecular Assembly

The complexity of chemical reactivity and molecular interactions presents a significant challenge for predictive chemistry. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools capable of identifying patterns in large datasets to predict reaction outcomes, molecular properties, and self-assembly behaviors. ucla.eduacs.orgnih.gov The application of these computational methods to N,N-dimethylformamide-pyrimidin-2-amine systems is a promising avenue for future research.

ML algorithms can be trained on existing literature data to develop predictive models for the properties of pyrimidine derivatives. researchgate.netscirp.org For instance, models have been successfully developed to predict the anti-inflammatory activity and corrosion inhibition efficiency of various pyrimidines based on calculated molecular descriptors. researchgate.netscirp.org These approaches can be extended to predict the reactivity of pyrimidin-2-amine with various synthons, including those derived from DMF, thereby accelerating the discovery of new synthetic routes and optimizing reaction conditions. ucla.edu

Furthermore, AI can play a pivotal role in predicting and understanding the principles of supramolecular assembly. The formation of co-crystals and other complex architectures is governed by a delicate balance of non-covalent interactions, such as hydrogen and halogen bonds. tandfonline.comnih.gov ML models can be trained to recognize these patterns and predict how molecules like pyrimidin-2-amine will assemble, potentially in the presence of DMF as a solvent or co-former. nih.gov This predictive power can guide chemists in designing and creating novel supramolecular materials with desired structures and properties. nih.gov

| AI/ML Application | Objective | Input Data | Predicted Outcome | Reference |

|---|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity | Molecular descriptors (e.g., EHOMO, Dipole Moment) | Anti-inflammatory activity | scirp.org |

| Reaction Yield Prediction | Optimize synthetic conditions | Reactant features, ligand properties, conditions | Reaction yield (%) | ucla.edu |

| Forward Synthesis Prediction | Predict major reaction product | Reactant structures and reagents | Product structure | acs.org |

| Supramolecular Structure Prediction | Design novel materials | Molecular structures and interaction potentials | Crystal packing, assembly architecture | nih.gov |

Design of Functional Materials Based on Tunable N,N-Dimethylformamide-Pyrimidin-2-amine Architectures for Advanced Applications

Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. orientjchem.orggsconlinepress.comnih.gov A significant future research direction involves leveraging the synthetic and computational tools described previously to design and create novel functional materials based on tunable architectures derived from pyrimidin-2-amine.

The functional properties of these materials are intrinsically linked to their molecular and supramolecular structure. By using DMF as a versatile synthon, chemists can introduce a variety of functional groups and structural motifs onto the pyrimidine core, allowing for the fine-tuning of properties. This could lead to the development of new therapeutic agents, as many pyrimidine derivatives exhibit potent anticancer, antioxidant, and anti-inflammatory activities. researchgate.netnih.govnih.gov For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown promise as kinase inhibitors and cytotoxic agents. nih.govrsc.org